molecular formula C20H17ClN4OS2 B2410720 Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886920-87-2

Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2410720
CAS No.: 886920-87-2
M. Wt: 428.95
InChI Key: MRHNVKKYPVMZOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Scientific Research Applications

Anti-Mycobacterial Chemotypes

  • The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to your compound of interest, has been identified as a new anti-mycobacterial chemotype. It demonstrates potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity. This highlights its significance in developing novel anti-mycobacterial agents (Pancholia et al., 2016).

Antimicrobial Activity

  • Synthesized derivatives, like (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone, have been evaluated for in vitro anti-bacterial activity, showing moderate to good antimicrobial effects. This underscores the compound's potential in developing new antibacterial agents (Mhaske et al., 2014).

Antiproliferative Activity

  • A structurally related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been evaluated for antiproliferative activity. This implies possible applications of your compound in cancer research and treatment, by inhibiting the proliferation of cancer cells (Prasad et al., 2018).

Anti-Inflammatory and Analgesic Properties

  • Certain derivatives, such as thiazole/oxazole substituted benzothiazole derivatives, have shown anti-inflammatory and analgesic effects. This suggests the compound's potential in developing treatments for inflammation and pain management (Kumar et al., 2020).

Antidepressant Properties

  • Derivatives with a similar structural framework have been shown to exhibit dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating potential antidepressant effects. This points to possible applications in treating depression (Orus et al., 2002).

Anticonvulsant Agents

  • Novel derivatives such as (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone have shown potential as anticonvulsant agents, indicating the compound's use in epilepsy treatment (Malik & Khan, 2014).

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS2/c1-12-14(21)3-5-16-18(12)23-20(28-16)25-8-6-24(7-9-25)19(26)13-2-4-15-17(10-13)27-11-22-15/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHNVKKYPVMZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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